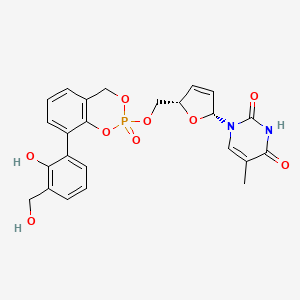
3-sal-cyclosal-d4TMP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-sal-cyclosal-d4TMP involves the preparation of cyclosaligenyl derivatives of 2’,3’-didehydro-2’,3’-dideoxythymidine monophosphate. The synthetic route typically includes the following steps :
Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using appropriate protecting groups.
Formation of Cyclosaligenyl Moiety: The cyclosaligenyl moiety is introduced through a series of chemical reactions, including esterification and cyclization.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
化学反応の分析
3-sal-cyclosal-d4TMP undergoes various chemical reactions, including :
Hydrolysis: The compound undergoes selective chemical hydrolysis to release the active nucleotide monophosphate.
Enzymatic Cleavage: Enzyme-cleavable groups attached to the cyclosaligenyl moiety facilitate the release of the active nucleotide within cells.
Common reagents and conditions used in these reactions include phosphate buffer, cell extracts, and human serum. The major product formed from these reactions is the active nucleotide monophosphate, which exerts antiviral activity.
科学的研究の応用
3-sal-cyclosal-d4TMP has several scientific research applications, including :
Antiviral Research: The compound is used to study the antiviral activity of nucleoside analogs against various viral diseases, including human immunodeficiency virus (HIV).
Nucleotide Metabolism Studies: It serves as a valuable tool for investigating nucleoside/nucleotide metabolism and the intracellular delivery of nucleotides.
Drug Development: The compound is explored as a potential therapeutic agent in the development of antiviral drugs.
作用機序
The mechanism of action of 3-sal-cyclosal-d4TMP involves the selective delivery of the active nucleotide monophosphate into cells . Once inside the cells, the compound undergoes chemical hydrolysis and enzymatic cleavage to release the active nucleotide. This active nucleotide inhibits viral replication by interfering with the viral reverse transcriptase enzyme, thereby preventing the synthesis of viral DNA.
類似化合物との比較
3-sal-cyclosal-d4TMP is unique compared to other similar compounds due to its selective chemical hydrolysis and efficient intracellular delivery of the active nucleotide . Similar compounds include:
CycloSal-d4T: Another pronucleotide with similar antiviral activity but different structural modifications.
CycloSal-2’,3’-dideoxyuridine monophosphate: A pronucleotide designed for the delivery of a different nucleoside analog.
These compounds share the common goal of improving the biological activity of nucleoside analogs through efficient intracellular delivery.
特性
分子式 |
C24H23N2O9P |
|---|---|
分子量 |
514.4 g/mol |
IUPAC名 |
1-[(2R,5S)-5-[[8-[2-hydroxy-3-(hydroxymethyl)phenyl]-2-oxo-4H-1,3,2λ5-benzodioxaphosphinin-2-yl]oxymethyl]-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C24H23N2O9P/c1-14-10-26(24(30)25-23(14)29)20-9-8-17(34-20)13-33-36(31)32-12-16-5-3-7-19(22(16)35-36)18-6-2-4-15(11-27)21(18)28/h2-10,17,20,27-28H,11-13H2,1H3,(H,25,29,30)/t17-,20+,36?/m0/s1 |
InChIキー |
ONCMROQDJNEQJX-AVINKISOSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP3(=O)OCC4=C(O3)C(=CC=C4)C5=CC=CC(=C5O)CO |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP3(=O)OCC4=C(O3)C(=CC=C4)C5=CC=CC(=C5O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



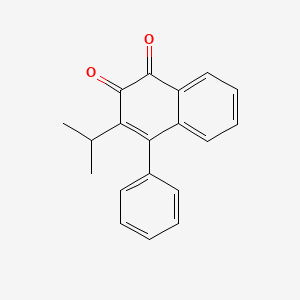
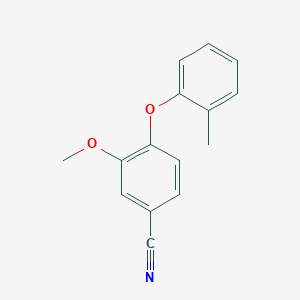

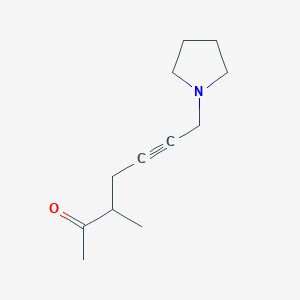


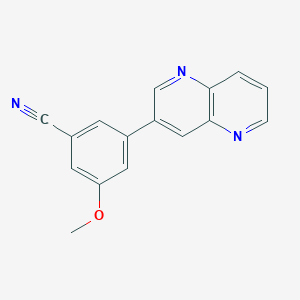

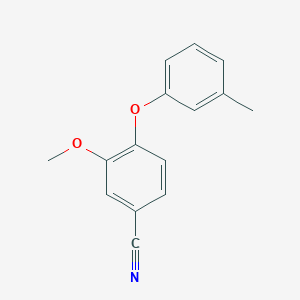
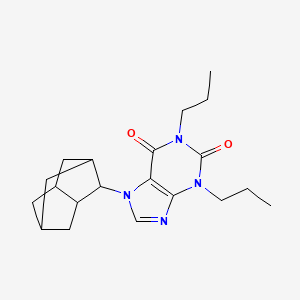

![3-Phenyl-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B10843150.png)

